5-(Stearoyloxy)octadecanoic Acid 5-(Stearoyloxy)octadecanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201767
InChI:
SMILES:
Molecular Formula: C₃₆H₇₀O₄
Molecular Weight: 566.94

5-(Stearoyloxy)octadecanoic Acid

CAS No.:

Cat. No.: VC0201767

Molecular Formula: C₃₆H₇₀O₄

Molecular Weight: 566.94

* For research use only. Not for human or veterinary use.

5-(Stearoyloxy)octadecanoic Acid -

Specification

Molecular Formula C₃₆H₇₀O₄
Molecular Weight 566.94

Introduction

Chemical Identity and Nomenclature

5-(Stearoyloxy)octadecanoic Acid belongs to a class of compounds known as branched fatty acid esters of hydroxy fatty acids (FAHFAs). This particular molecule is formed through the condensation of the carboxy group of stearic acid with the hydroxy group of 5-hydroxyoctadecanoic acid . The compound is registered in chemical databases with several recognized synonyms:

Official NameAlternative NamesDatabase Identifiers
5-(Stearoyloxy)octadecanoic Acid5-SAHSAPubChem CID: 101527487
5-octadecanoyloxy-octadecanoic acidHMDB ID: HMDB0112128
FAHFA(18:0/5-O-18:0)
5-(stearoyloxy)octadecanoicacid

The formal name indicates the molecule's core structure: a stearoyloxy group (derived from stearic acid) attached specifically to the fifth carbon position of an octadecanoic acid backbone . The compound is also referred to as 5-SAHSA, identifying it as the 5-hydroxy isomer within the SAHSA (stearic acid-hydroxystearic acid) family of compounds .

Molecular Structure and Physical Properties

Structural Characteristics

The molecular structure of 5-(Stearoyloxy)octadecanoic Acid features a branched ester linkage between a fatty acid (specifically stearic acid) and a hydroxy-fatty acid (5-hydroxyoctadecanoic acid) . This creates a distinctive branched architecture with the stearoyloxy group attached specifically to the fifth carbon position of the octadecanoic acid backbone.

Physical and Chemical Properties

5-(Stearoyloxy)octadecanoic Acid has been thoroughly characterized through chemical analysis, with key properties summarized in the following table:

PropertyValueSource
Molecular FormulaC36H70O4PubChem
Molecular Weight566.9 g/molPubChem
Physical StateNot specified in available sources-
Structure FlexibilityHighly flexible (conformer generation disallowed due to flexibility)PubChem
Database Creation Date2015-12-18PubChem
Last Database Modification2025-02-22PubChem

The molecule features extensive hydrophobic regions typical of fatty acids, which likely contribute to its behavior in biological systems, particularly its interactions with cellular membranes and hydrophobic protein domains .

Biological Significance and Function

Role in Metabolic Regulation

A particularly significant aspect of 5-(Stearoyloxy)octadecanoic Acid is its classification as a FAHFA (Fatty Acid Hydroxy Fatty Acid). These compounds are endogenous lipids found primarily in adipose tissue and serum that demonstrate a correlation with insulin sensitivity . Research has indicated that FAHFA levels are notably reduced in insulin-resistant human subjects, suggesting a potential relationship between these compounds and glucose metabolism regulation .

Analytical Methods for Identification and Quantification

Extraction Techniques

Efficient isolation of 5-(Stearoyloxy)octadecanoic Acid from biological matrices requires specialized lipid extraction protocols. Several established methods have been evaluated for their effectiveness in extracting similar lipid compounds:

Extraction ProtocolComposition RatioAdvantagesLimitations
Folch MethodChloroform/methanol/water (8:4:3 v/v/v)High reproducibility, shorter extraction timeUses chloroform (carcinogenic)
Bligh and Dyer (B&D)Chloroform/methanol/water (2:2:1.8 v/v/v)Well-established, widely usedUses chloroform (carcinogenic)
Modified FolchMay substitute dichloromethane for chloroformLess toxic than original FolchStill uses organic solvents
MTBE ProtocolMethyl-tert-butyl ether basedOrganic layer remains on top, easier extractionPotentially less reproducible with increased incubation times

Research has shown that while the MTBE protocol may be more efficient at extracting polar lipids, the modified Folch protocol offers higher reproducibility and shorter extraction times, making it potentially more suitable for consistent analysis of compounds like 5-(Stearoyloxy)octadecanoic Acid .

Analytical Instrumentation

The analysis of 5-(Stearoyloxy)octadecanoic Acid typically employs advanced mass spectrometry techniques. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a leading application for lipidomics research due to its customizable coverage (targeted vs. untargeted approaches) and its ability to be combined with various separation techniques . LC-MS offers several advantages for lipid analysis:

  • High sensitivity for detection of low-abundance lipids

  • Ability to detect multiple compounds simultaneously

  • High throughput capabilities

  • Superior mass accuracy

Tandem mass spectrometry (MS/MS) protocols with collision energies optimized for specific lipid classes have demonstrated improved identification capabilities for complex lipids in biological samples .

Comparative Analysis with Related Compounds

5-(Stearoyloxy)octadecanoic Acid shares structural similarities with several other compounds in the fatty acid family. The table below compares key characteristics:

CompoundMolecular FormulaMolecular WeightDistinguishing FeaturesBiological Role
5-(Stearoyloxy)octadecanoic AcidC36H70O4566.9 g/molStearoyloxy group at position 5Potentially involved in insulin sensitivity
Stearate (Octadecanoate)C18H35O2-283.5 g/molConjugate base of stearic acidHuman, plant, and yeast metabolite
Stearic AcidC18H36O2284.5 g/molSaturated 18-carbon fatty acidCommon in animal fats, cell membranes
5-hydroxyoctadecanoic acidC18H36O3300.5 g/molHydroxyl group at position 5Precursor in 5-SAHSA synthesis

This comparison highlights the structural complexity of 5-(Stearoyloxy)octadecanoic Acid relative to its constituent components, which may account for its specialized biological functions .

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